molecular formula C17H15N3O2 B11528354 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No.: B11528354
M. Wt: 293.32 g/mol
InChI Key: FBWKZUXQSNCKMS-YBFXNURJSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications, including anti-inflammatory, analgesic, and anticancer activities . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound selectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can be compared with other indole derivatives, such as:

The uniqueness of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide lies in its selective inhibition of COX-2 and its potential for reduced gastrointestinal side effects compared to other NSAIDs .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+

InChI Key

FBWKZUXQSNCKMS-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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